molecular formula C22H19FN4S B5887019 4-(4-(2-FLUOROPHENYL)-1-PIPERAZINYL)-6-PHENYLTHIENO(2,3-D)PYRIMIDINE

4-(4-(2-FLUOROPHENYL)-1-PIPERAZINYL)-6-PHENYLTHIENO(2,3-D)PYRIMIDINE

Cat. No.: B5887019
M. Wt: 390.5 g/mol
InChI Key: GTAFWZFSESLJSP-UHFFFAOYSA-N
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Description

4-(4-(2-Fluorophenyl)-1-piperazinyl)-6-phenylthieno(2,3-d)pyrimidine is a heterocyclic compound that belongs to the class of thienopyrimidines. These compounds are known for their diverse pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties. The structure of this compound features a thieno[2,3-d]pyrimidine core, which is fused with a phenyl ring and substituted with a 2-fluorophenyl group and a piperazine moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-(2-fluorophenyl)-1-piperazinyl)-6-phenylthieno(2,3-d)pyrimidine typically involves multi-step reactions. One common approach is to start with the thieno[2,3-d]pyrimidine core, which can be synthesized through cyclization reactions involving thiophene derivatives and appropriate nitrogen sources. The phenyl and 2-fluorophenyl groups are then introduced through substitution reactions, often using halogenated precursors and palladium-catalyzed cross-coupling reactions. The piperazine moiety is typically introduced through nucleophilic substitution reactions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This can include the use of continuous flow reactors, which allow for better control of reaction conditions and scalability. Additionally, the use of green chemistry principles, such as solvent-free reactions and the use of renewable starting materials, can be employed to make the process more environmentally friendly.

Chemical Reactions Analysis

Types of Reactions

4-(4-(2-fluorophenyl)-1-piperazinyl)-6-phenylthieno(2,3-d)pyrimidine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.

    Substitution: Halogenated precursors, palladium catalysts, and nucleophiles or electrophiles.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols. Substitution reactions can introduce various functional groups, such as alkyl or aryl groups.

Scientific Research Applications

4-(4-(2-fluorophenyl)-1-piperazinyl)-6-phenylthieno(2,3-d)pyrimidine has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential as a therapeutic agent due to its pharmacological activities.

    Medicine: Investigated for its anticancer, antimicrobial, and anti-inflammatory properties.

    Industry: Utilized in the development of new materials and as a precursor for other chemical compounds.

Mechanism of Action

The mechanism of action of 4-(4-(2-fluorophenyl)-1-piperazinyl)-6-phenylthieno(2,3-d)pyrimidine involves its interaction with specific molecular targets and pathways. For example, its anticancer activity may be attributed to its ability to inhibit certain enzymes or signaling pathways involved in cell proliferation and survival. The compound may also interact with receptors or enzymes in microbial cells, leading to its antimicrobial effects. Additionally, its anti-inflammatory properties may be due to its ability to modulate the production of inflammatory mediators.

Comparison with Similar Compounds

Similar Compounds

  • 4-(4-(2-chlorophenyl)-1-piperazinyl)-6-phenylthieno(2,3-d)pyrimidine
  • 4-(4-(2-bromophenyl)-1-piperazinyl)-6-phenylthieno(2,3-d)pyrimidine
  • 4-(4-(2-methylphenyl)-1-piperazinyl)-6-phenylthieno(2,3-d)pyrimidine

Uniqueness

4-(4-(2-fluorophenyl)-1-piperazinyl)-6-phenylthieno(2,3-d)pyrimidine is unique due to the presence of the 2-fluorophenyl group, which can influence its pharmacological properties and reactivity. The fluorine atom can enhance the compound’s metabolic stability and binding affinity to certain molecular targets, making it a valuable compound for drug development and other scientific research applications.

Properties

IUPAC Name

4-[4-(2-fluorophenyl)piperazin-1-yl]-6-phenylthieno[2,3-d]pyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H19FN4S/c23-18-8-4-5-9-19(18)26-10-12-27(13-11-26)21-17-14-20(16-6-2-1-3-7-16)28-22(17)25-15-24-21/h1-9,14-15H,10-13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GTAFWZFSESLJSP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=CC=CC=C2F)C3=C4C=C(SC4=NC=N3)C5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H19FN4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

390.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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